Product packaging for Heptadeca-1,4-diene-6,8-diyne-3,10-diol(Cat. No.:CAS No. 113393-64-9)

Heptadeca-1,4-diene-6,8-diyne-3,10-diol

Cat. No.: B14315466
CAS No.: 113393-64-9
M. Wt: 260.4 g/mol
InChI Key: AGUAJNZMSVMFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chemical Classification and Structural Features of Heptadecayne Diols

Heptadecayne diols are classified as long-chain fatty alcohols. nih.govnih.gov Their chemical structure is defined by a seventeen-carbon chain that incorporates one or more double bonds (diene) and two triple bonds (diyne), along with two hydroxyl (-OH) groups (diol). The specific positions of these functional groups along the carbon chain give rise to a wide array of isomers, each with potentially distinct chemical and physical properties.

The structural features of Heptadeca-1,4-diene-6,8-diyne-3,10-diol, as inferred from its name, would include:

A seventeen-carbon backbone.

A double bond starting at the first carbon (1-ene).

A second double bond starting at the fourth carbon (4-ene).

A diyne system with triple bonds at the sixth and eighth carbon positions (6,8-diyne).

Hydroxyl groups located at the third and tenth carbon positions (3,10-diol).

FeatureDescription
Parent Chain Heptadecane (17 carbons)
Functional Groups Alkene (diene), Alkyne (diyne), Alcohol (diol)
General Formula C17HxO2
Key Structural Motif Conjugated system of double and triple bonds

For instance, the related compound 1,8-Heptadecadiene-4,6-diyne-3,10-diol has a molecular formula of C17H24O2 and a molecular weight of 260.4 g/mol . nih.gov Another similar compound, 1-Heptadecene-4,6-diyne-3,9-diol , has the molecular formula C17H26O2 and a molecular weight of 262.4 g/mol . nih.gov These examples highlight the structural diversity within the heptadecayne diol family.

Historical Context and Current Academic Significance of Polyynes in Natural Product Chemistry

The study of polyynes dates back to the 19th century, with the first synthesis of a polyyne reported in 1869. wikipedia.org However, the exploration of naturally occurring polyynes began in earnest in the mid-20th century, with hundreds of these compounds now isolated from a wide variety of natural sources. nih.gov These sources include common garden vegetables, such as carrots, as well as a diverse range of plants, fungi, bacteria, and marine organisms. rsc.orgnih.govrsc.org

Historically, the isolation and structural elucidation of polyynes presented significant challenges due to their inherent instability. rsc.org Early synthetic efforts primarily relied on copper-catalyzed oxidative coupling reactions to construct the polyyne framework. nih.gov The last few decades have seen a resurgence in the synthesis of polyyne natural products, driven by the development of advanced transition-metal-catalyzed reactions and asymmetric synthesis methodologies. nih.gov

The academic significance of polyynes stems from their broad spectrum of biological activities. nih.gov Many polyynes exhibit potent antifungal, antibacterial, antiviral, and antitumor properties. rsc.org For example, falcarindiol (B120969), a well-known C17 polyyne found in carrots and other Apiaceae family vegetables, has demonstrated cytotoxic activities. wikipedia.org This diverse bioactivity has made polyynes attractive targets for synthetic chemists and valuable leads in the search for new therapeutic agents. researchgate.net The unique, rigid, and linear structure of polyynes also makes them of interest in the field of materials science, particularly for applications in molecular nanotechnology. wikipedia.org

The ongoing research into polyynes continues to uncover novel structures and biological functions, ensuring their continued importance in the field of natural product chemistry. rsc.org The synthesis of various diastereomers of polyyne natural products, such as heptadeca-1-ene-4,6-diyne-3,8,9,10-tetrol, is crucial for the correct structural assignment and further biological evaluation of these complex molecules. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O2 B14315466 Heptadeca-1,4-diene-6,8-diyne-3,10-diol CAS No. 113393-64-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

113393-64-9

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

heptadeca-1,4-dien-6,8-diyne-3,10-diol

InChI

InChI=1S/C17H24O2/c1-3-5-6-7-11-14-17(19)15-12-9-8-10-13-16(18)4-2/h4,10,13,16-19H,2-3,5-7,11,14H2,1H3

InChI Key

AGUAJNZMSVMFLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C#CC#CC=CC(C=C)O)O

Origin of Product

United States

Isolation, Identification, and Structural Characterization of Heptadeca 1,4 Diene 6,8 Diyne 3,10 Diol and Its Natural Analogs

Ethnopharmacological Relevance and Botanical Sources of Polyynes

Polyynes are not uniformly distributed in the plant kingdom; their presence is a characteristic feature of certain plant families and genera, many of which have a rich history in traditional medicine. The ethnopharmacological relevance of these plants often provides the initial clues for the scientific investigation of their bioactive constituents, including polyacetylenes.

The Apiaceae family, which includes common vegetables like carrots and parsley, is a well-known source of bioactive C17-polyacetylenes. researchgate.net These compounds are believed to contribute to the plants' defense mechanisms and have been investigated for their various biological activities. researchgate.net

Panax species , particularly Panax ginseng (Korean ginseng), are renowned in traditional Chinese medicine for their wide range of therapeutic properties. nih.govdaneshyari.com Scientific studies have revealed that polyacetylenes are among the significant bioactive compounds in ginseng roots, alongside the more famous ginsenosides. nih.govdaneshyari.com Heptadeca-1,4-diene-6,8-diyne-3,10-diol itself has been identified in Korean ginseng roots.

The genus Eryngium is another member of the Apiaceae family with documented traditional uses. Various species of Eryngium are utilized in folk medicine, and phytochemical investigations have confirmed the presence of polyacetylenes among their diverse chemical constituents.

Glehnia littoralis , a coastal plant, has been used in traditional medicine in East Asia. Its extracts are known to possess various pharmacological activities, and polyynes are among the compounds isolated from this plant.

Angelica sinensis , commonly known as "Dong Quai," is a staple in traditional Chinese medicine, particularly for women's health. The roots of this plant are rich in a variety of bioactive compounds, including polyacetylenes, which contribute to its medicinal properties.

The following table summarizes the botanical sources of polyynes discussed and their traditional uses.

Botanical SourceFamilyTraditional Uses
Panax ginsengAraliaceaeAdaptogen, tonic, immune booster
Various speciesApiaceaeFood, traditional remedies for various ailments
Eryngium speciesApiaceaeDiuretic, stimulant, treatment for snakebites
Glehnia littoralisApiaceaeTreatment for respiratory ailments
Angelica sinensisApiaceaeTreatment for menstrual disorders, anemia

Advanced Chromatographic Separation Techniques for Polyynes

The isolation and purification of individual polyynes from complex plant extracts present a significant challenge due to their structural similarity and potential instability. Modern chromatographic techniques are indispensable tools for achieving the high degree of purity required for structural elucidation and biological activity studies.

Column Chromatography (CC) is a fundamental technique used for the initial fractionation of crude plant extracts. Silica gel is a commonly used stationary phase for the separation of polyacetylenes. nih.gov By employing a gradient elution system with solvents of increasing polarity, a rough separation of compounds based on their polarity can be achieved. This step is crucial for reducing the complexity of the mixture before further purification.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that is extensively used for the fine purification of polyynes. daneshyari.com Reversed-phase columns (e.g., C18) are frequently employed, where a polar mobile phase, typically a mixture of water and organic solvents like methanol (B129727) or acetonitrile, is used. daneshyari.com A new HPLC method was specifically developed to separate and identify three key polyacetylenes found in Panax species, including this compound. acs.org The separation was achieved using a linear gradient of methanol/acetonitrile/water. acs.org

Overpressured Layer Chromatography (OPLC) is a sophisticated planar chromatographic technique that combines the advantages of traditional thin-layer chromatography (TLC) and HPLC. In OPLC, the mobile phase is forced to flow through the stationary phase under external pressure, leading to faster separations and higher resolution compared to conventional TLC. This technique is well-suited for the separation of natural products and can be a valuable tool in the purification of polyynes.

The table below outlines the key features of these chromatographic techniques in the context of polyyne separation.

TechniqueStationary PhaseMobile PhaseKey Advantages
Column ChromatographySilica gelGradient of non-polar to polar organic solventsHigh loading capacity, suitable for initial fractionation
HPLCReversed-phase (e.g., C18)Gradient of water and organic solvents (e.g., methanol, acetonitrile)High resolution, high speed, quantitative analysis
OPLCVarious TLC platesForced flow of mobile phaseFaster than TLC, higher resolution, suitable for preparative and analytical scales

Spectroscopic Methodologies for Structural Elucidation of Heptadecayne Diols

Once a pure compound is isolated, its chemical structure must be determined. A combination of modern spectroscopic techniques is employed to piece together the molecular puzzle, revealing the connectivity of atoms and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. 1D NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. For a complex molecule like this compound, these spectra reveal the presence of olefinic protons, protons attached to carbon atoms bearing hydroxyl groups, and the various carbons of the aliphatic chain, diene, and diyne moieties.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. COSY spectra show correlations between coupled protons, allowing for the tracing of proton networks within the molecule. HSQC spectra correlate protons with the carbon atoms they are directly attached to, while HMBC spectra reveal longer-range correlations between protons and carbons (typically over two or three bonds). Together, these experiments allow for the unambiguous assembly of the molecular skeleton.

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HR-MS) can determine the mass of a molecule with very high accuracy, which allows for the calculation of its elemental formula. Electrospray Ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like polyols, often revealing the molecular ion peak.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbon-carbon triple bonds (C≡C) of the diyne, and the carbon-carbon double bonds (C=C) of the diene.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the conjugated systems within a molecule. The diene and diyne chromophores in this compound will give rise to characteristic absorption maxima in the UV-Vis spectrum, which can be indicative of the extent of conjugation. kpi.ua

The following table summarizes the type of information obtained from each spectroscopic technique for the structural elucidation of heptadecayne diols.

Spectroscopic TechniqueInformation Obtained
1D NMR (¹H, ¹³C)Chemical environment of individual protons and carbons.
2D NMR (COSY, HSQC, HMBC)Connectivity between protons and carbons, establishing the molecular framework.
HR-MS Accurate molecular weight and elemental formula.
ESI-MS Molecular weight of polar and thermally labile compounds.
IR Spectroscopy Presence of functional groups (e.g., -OH, C≡C, C=C).
UV-Vis Spectroscopy Information about the conjugated π-electron system.

Determination of Absolute Stereochemistry in Chiral Polyols

This compound contains chiral centers at the carbon atoms bearing the hydroxyl groups (C-3 and C-10). Determining the absolute configuration (the actual three-dimensional arrangement of atoms) at these stereocenters is a critical final step in the complete structural characterization of the molecule. Several methods are available for this purpose.

One powerful technique is the modified Mosher's method . nih.govnih.gov This NMR-based method involves the chemical derivatization of the chiral alcohol with two enantiomerically pure reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be deduced. nih.govnih.gov This method has been successfully applied to determine the absolute configuration of 1,3-diols. nih.gov

Another important chiroptical technique is Circular Dichroism (CD) spectroscopy . kpi.uaacs.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. For acyclic polyols, the hydroxyl groups can be derivatized with a chromophore that exhibits a strong Cotton effect. The sign of the observed Cotton effect in the CD spectrum can then be correlated to the absolute stereochemistry of the chiral centers based on empirical rules or by comparison with theoretically calculated spectra. acs.org

The table below provides an overview of these methods for determining absolute stereochemistry.

MethodPrincipleApplication to Chiral Polyols
Modified Mosher's Method NMR analysis of diastereomeric MTPA esters.Derivatization of the hydroxyl groups and analysis of ¹H NMR chemical shift differences. nih.gov
Circular Dichroism (CD) Differential absorption of circularly polarized light by chiral molecules.Derivatization with a suitable chromophore and analysis of the resulting Cotton effects. acs.org

Biosynthetic Pathways and Metabolic Engineering Strategies for Heptadecayne Diols

Enzymatic Mechanisms in Polyacetylene Biosynthesis

The formation of the characteristic diene-diyne structure of heptadecayne diols is catalyzed by a specialized set of enzymes that modify fatty acid precursors. researchgate.net The key enzymatic steps involve desaturases and acetylenases, which are often divergent forms of fatty acid desaturase 2 (FAD2)-type enzymes. oup.com

The biosynthetic pathway is believed to start from oleic acid, which is converted to linoleic acid by a canonical Δ12 oleic acid desaturase (FAD2). oup.comoup.com From linoleic acid, the pathway diverges into specialized metabolism. A key enzyme, a Δ12-fatty acid acetylenase, then acts on linoleic acid to introduce the first triple bond, forming crepenynic acid. researchgate.netoup.com This acetylenase is a divergent FAD2-like enzyme that catalyzes the conversion of a double bond into a triple bond. oup.com

Further desaturation steps are required to form the conjugated diyne system. Studies in carrots have identified bifunctional FAD2s with Δ12 and Δ14 desaturase activity that convert crepenynic acid into dehydrocrepenynic acid, which is a more advanced polyacetylene intermediate. oup.com The introduction of hydroxyl groups is the final major step. While the specific hydroxylases for heptadeca-1,4-diene-6,8-diyne-3,10-diol have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases or other hydroxylases catalyze the specific placement of hydroxyl groups at the C-3 and C-10 positions. The formation of the C17 backbone from a C18 precursor likely involves a chain-shortening step, possibly through α-oxidation. nih.gov

Integrated omics approaches in plants like Bidens pilosa have helped identify genes encoding key enzymes in polyacetylene biosynthesis, such as Δ12-oleate desaturase and Δ12-fatty acid acetylenase, confirming their crucial role in the desaturation of fatty acid precursors. nih.gov

Enzyme ClassFunctionPrecursor/SubstrateProductGene/Enzyme Example
DesaturaseIntroduces double bondOleic acidLinoleic acidΔ12-oleate desaturase (OD)
AcetylenaseConverts double bond to triple bondLinoleic acidCrepenynic acidΔ12-fatty acid acetylenase (FAA)
DesaturaseIntroduces second triple bondCrepenynic acidDehydrocrepenynic acidBifunctional FAD2 with Δ14 desaturase activity
HydroxylaseAdds hydroxyl groupsC17 polyacetylene backboneHeptadecayne diols(Putative) Cytochrome P450s

Precursor Incorporation Studies and Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic pathways of compounds by replacing specific atoms with their isotopes. wikipedia.org Seminal biosynthetic studies between 1960 and 1990 utilized this method to demonstrate that polyacetylenes are derived from fatty acid precursors. nih.gov

Early radiochemical tracer studies established long-chain fatty acids, particularly C18 fatty acids, as the primary precursors for polyacetylene biosynthesis. nih.gov Experiments involving feeding plants with isotopically labeled acetate (B1210297) ([1-14C]- and [2-14C]-acetate) showed uniform labeling of alternate carbon atoms in the resulting polyacetylene side-chain, which is consistent with the molecule being built from acetate units via fatty acid synthesis. rsc.org

More specific precursor incorporation studies have provided detailed insights into the pathway. For instance, cell-free preparations from Chrysanthemum flosculosum were shown to incorporate low levels of [1-14C]oleate into polyacetylene structures, confirming oleate (B1233923) as an early precursor. nih.gov The central role of crepenynic acid, formed from linoleic acid, has also been established through these methods. researchgate.net Studies have demonstrated that the incorporation of labeled oleic acid and linoleic acid leads to the production of various C17 polyacetylenes, such as those of the falcarinol-type. nih.gov These experiments support a model where a C18 fatty acid undergoes modification and subsequent chain shortening to produce the C17 skeleton. nih.gov For example, β-hydroxyoleic acid has been proposed as a precursor to C17 polyacetylenes in the Araliaceae family, where its metabolism could lead to the expulsion of CO2 and the formation of a terminal alkene. nih.gov

Labeled PrecursorOrganism/SystemKey Finding
[1-14C]OleateChrysanthemum flosculosum (cell-free)Demonstrated direct incorporation of oleate into polyacetylene structures. nih.gov
[14C]AcetateVarious plantsShowed polyacetylene backbone is built from acetate units via fatty acid synthesis. rsc.org
Labeled Oleic AcidVarious Apiaceae and Araliaceae speciesConfirmed as a primary precursor for C17 falcarinol-type polyacetylenes. nih.gov
β-Hydroxyoleic acidOenanthe pimpinelloides, Artemisia atrataProposed as a precursor to C17 polyacetylenes via a chain-shortening mechanism. nih.gov

Genetic Manipulation and Pathway Engineering for Enhanced Production

Metabolic engineering, the directed manipulation of cellular chemistry, offers a promising avenue for enhancing the production of valuable polyacetylenes like heptadecayne diols. lbl.gov This approach relies on the identification and manipulation of genes encoding the key biosynthetic enzymes.

The discovery of genes for FAD2-like acetylenases and desaturases in plants such as carrot (Daucus carota) and Bidens pilosa has provided the essential tools for genetic manipulation. oup.comnih.gov Overexpression of these genes is a primary strategy to increase the flux through the polyacetylene pathway. For example, virus-mediated transient overexpression of the genes for Δ12-oleate desaturase and Δ12-fatty acid acetylenase in B. pilosa leaves resulted in an elevated polyacetylene content. nih.gov Conversely, RNAi knock-down of these same genes led to a decrease in polyacetylene levels, confirming their direct role in the pathway. nih.gov

Heterologous expression is another powerful strategy. The genes encoding the early steps of polyacetylene biosynthesis from carrot have been successfully expressed in yeast and Arabidopsis thaliana. oup.com This work identified a canonical FAD2 that converts oleic to linoleic acid, three divergent FAD2-like acetylenases that produce crepenynic acid, and two bifunctional FAD2s that form dehydrocrepenynic acid. oup.com Such heterologous systems can be optimized as production platforms, removing them from the complex regulatory networks of the native plant. Engineering host organisms like Escherichia coli or Saccharomyces cerevisiae by introducing heterologous biosynthetic pathways is a common strategy to increase the production of desired final products. lbl.gov

Future strategies could involve not only the overexpression of biosynthetic genes but also the downregulation of competing pathways that draw precursors away from polyacetylene production. Furthermore, identifying and engineering the enzymes responsible for the final tailoring steps, such as the specific hydroxylases that produce the diol structure, will be crucial for the targeted overproduction of this compound.

Genetic StrategyTarget Gene(s)OrganismOutcome
OverexpressionΔ12-oleate desaturase, Δ12-fatty acid acetylenaseBidens pilosaElevated polyacetylene content. nih.gov
RNAi Knock-downΔ12-oleate desaturase, Δ12-fatty acid acetylenaseBidens pilosaDecreased polyacetylene content. nih.gov
Heterologous ExpressionCarrot FAD2 and FAD2-like acetylenase/desaturase genesYeast, Arabidopsis thalianaSuccessful production of polyacetylene precursors (linoleic acid, crepenynic acid, dehydrocrepenynic acid). oup.com

Total Synthesis and Chemical Derivatization of Heptadeca 1,4 Diene 6,8 Diyne 3,10 Diol and Analogs

Enantioselective Synthetic Approaches for Polyyne Diols

The synthesis of enantiomerically pure polyyne natural products presents significant challenges due to the instability of the polyyne framework and the need to precisely control multiple stereocenters. academie-sciences.fr The creation of the chiral diol functionalities within molecules like Heptadeca-1,4-diene-6,8-diyne-3,10-diol relies on powerful asymmetric catalytic methods.

Organocatalytic Strategies (e.g., Proline-catalyzed aminoxylation)

Organocatalysis has become a cornerstone strategy for asymmetric synthesis, offering an alternative to metal-based catalysts. nih.gov Proline, a simple amino acid, is a highly effective organocatalyst for various transformations, including the α-aminoxylation of aldehydes and ketones. nih.govnih.govelsevierpure.com This reaction introduces an oxygen functionality at the α-position of a carbonyl group with high enantioselectivity. tohoku.ac.jp

The process typically involves the reaction of an aldehyde or ketone with nitrosobenzene (B162901) in the presence of proline. nih.govtohoku.ac.jp The proline catalyst facilitates the formation of a chiral enamine intermediate, which then reacts with the nitrosobenzene to yield an α-anilinoxy carbonyl compound. Subsequent reduction of the carbonyl and cleavage of the N-O bond affords the desired chiral 1,2-diol. nih.gov This method is highly effective for creating useful building blocks for the synthesis of complex bioactive molecules. nih.gov Researchers have optimized reaction conditions, finding that low temperatures (e.g., -20 °C) are crucial for the successful α-aminoxylation of aldehydes, while slow addition of the oxygen source is key for ketones. tohoku.ac.jp

This iterative approach, combining proline-catalyzed α-aminoxylation with other reactions like Horner-Wadsworth-Emmons olefination, allows for the stereoselective synthesis of syn- and anti-1,3-polyols, which are key structural motifs in many natural products. nih.gov

Stereocontrolled Functionalization (e.g., Catalytic dihydroxylation, asymmetric allylation)

Stereocontrolled functionalization techniques are essential for installing the specific stereochemistry required in polyyne diols.

Catalytic Asymmetric Dihydroxylation (AD) , pioneered by Sharpless, is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. mit.edu The reaction typically employs osmium tetroxide (OsO₄) as the catalyst in combination with a chiral ligand, often derived from cinchona alkaloids, and a stoichiometric co-oxidant. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the alkene is hydroxylated, allowing for predictable and controlled synthesis of either enantiomer of the diol. mit.edu This method is widely applicable and has been instrumental in the synthesis of numerous complex natural products. mit.edu

Asymmetric Allylation provides a route to chiral homoallylic alcohols, which are versatile intermediates that can be further elaborated to form diol structures. This transformation involves the addition of an allyl group from an organometallic reagent (e.g., allylsilanes, allylstannanes, or allylboronates) to a carbonyl group. researchgate.net The enantioselectivity is controlled by the use of chiral catalysts or reagents. For instance, chiral acyloxyborane (CAB) catalysts have proven effective in the asymmetric allylation polymerization of dialdehydes with bis(allylsilane). researchgate.net Another approach involves the rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, which, after Fischer indolization, yields chiral N-allylic indoles with excellent enantioselectivity. nih.govnih.gov Palladium-catalyzed enantioselective allylation of disubstituted ketenes has also been developed to produce α-allyl esters. rsc.org These methods for creating chiral alcohol functionalities are fundamental to the total synthesis of complex molecules containing multiple stereocenters.

Regioselective Functionalization and Derivatization Strategies

The presence of multiple functional groups in this compound—two hydroxyl groups, two double bonds, and a diyne unit—offers numerous possibilities for regioselective functionalization and derivatization. Selective modification of one functional group without affecting the others is a significant synthetic challenge that requires careful choice of reagents and reaction conditions.

For instance, the hydroxyl groups can be selectively protected or converted into other functional groups. Derivatization of diols is often necessary for analytical purposes, such as HPLC analysis, or to facilitate subsequent synthetic steps. researchgate.net Vicinal diols can be derivatized by reacting them with boronic acids to form stable cyclic esters. nih.gov

The olefinic and acetylenic bonds offer sites for various addition and coupling reactions. Ligand-controlled methodologies can achieve stereodivergent synthesis, allowing for the creation of either Z- or E-isomers from the same starting materials. nih.govresearchgate.net Palladium/norbornene cooperative catalysis, for example, enables the vicinal difunctionalization of heteroarenes, demonstrating a high degree of regioselectivity. researchgate.net Such precise control over reactivity is crucial when building upon the complex scaffold of a polyyne diol to create analogs with modified properties.

Advanced Coupling Reactions in Diyne Synthesis (e.g., Cadiot-Chodkiewicz cross-coupling, Oxidative homocoupling)

The construction of the conjugated 1,3-diyne core is a critical step in the synthesis of this compound. Several powerful coupling reactions have been developed for the formation of C(sp)-C(sp) bonds.

Oxidative Homocoupling , often referred to as Glaser, Eglinton, or Hay coupling, is the most common method for synthesizing symmetrical 1,3-diynes. researchgate.netresearchgate.net This reaction involves the dimerization of a terminal alkyne in the presence of a copper salt (e.g., CuCl or Cu(OAc)₂) and an oxidant, such as oxygen or a mild organic oxidant. researchgate.netacs.org The reaction is typically carried out in the presence of a base. researchgate.net While classic conditions can be harsh, numerous modifications have been developed to improve efficiency and employ milder, more environmentally friendly protocols. researchgate.netresearchgate.net Palladium-catalyzed homocoupling of terminal alkynes or 1-iodoalkynes also provides an efficient route to symmetrical diynes, sometimes avoiding the need for copper salts. acs.orgacs.org

Cadiot-Chodkiewicz Cross-Coupling is the premier method for synthesizing unsymmetrical 1,3-diynes. rsc.orgwikipedia.org This reaction involves the heterocoupling of a terminal alkyne with a 1-haloalkyne (typically a bromoalkyne) catalyzed by a copper(I) salt, such as CuBr, in the presence of an amine base. wikipedia.orgalfa-chemistry.com A key advantage of this method is its high selectivity, which avoids the formation of homocoupled byproducts that can plague mixed Glaser couplings. wikipedia.org The reaction mechanism is believed to involve the formation of a copper(I) acetylide, which then undergoes oxidative addition with the haloalkyne, followed by reductive elimination to yield the unsymmetrical diyne. wikipedia.orgalfa-chemistry.com This reaction has been widely applied in the synthesis of complex natural products containing the diyne motif. academie-sciences.fracs.org

Coupling ReactionTypeReactantsCatalyst/ReagentsProduct
Glaser/Hay Coupling HomocouplingTerminal Alkyne + Terminal AlkyneCu(I) or Cu(II) salt, Base, Oxidant (O₂)Symmetrical 1,3-Diyne
Cadiot-Chodkiewicz Coupling Cross-couplingTerminal Alkyne + 1-HaloalkyneCu(I) salt, Amine BaseUnsymmetrical 1,3-Diyne

Dimerization Reactions of Terminal Acetylenic Alcohols

The dimerization of terminal alkynes, including acetylenic alcohols, can lead to various products depending on the catalyst and reaction conditions. While homocoupling reactions like the Glaser coupling produce symmetrical diynes, other catalytic systems can yield conjugated enynes through head-to-tail or head-to-head dimerization. nih.gov

For example, rhodium catalysts can promote the cross-dimerization of terminal arylacetylenes with terminal propargylic alcohols, featuring high chemo- and regioselectivities to produce functionalized enynes. nih.gov The steric and electronic properties of the alkyne substrates often determine the selectivity of these reactions. nih.gov Similarly, cobalt-catalyzed systems can achieve gem-specific dimerization of terminal alkynes, where the chemoselectivity is driven by the C-H acidity of the reacting alkynes. nih.gov In some cases, the dimerization of acetylenic alcohols can proceed through more complex pathways, such as the ene reaction observed in the dimerization of the potassium alkoxide of methallyl alcohol. rsc.org These dimerization strategies offer atom-economical routes to build more complex molecular scaffolds from simpler acetylenic alcohol precursors.

Structure Activity Relationship Sar and Computational Studies of Heptadecayne Polyynes

Correlative Analysis of Structural Motifs and Biological Potency

The biological potency of heptadecayne polyynes is intrinsically linked to their specific structural features. SAR studies on analogous compounds, such as phenyl polyyne diols and falcarindiol (B120969) analogues, have revealed critical motifs that govern their activity, particularly their anticancer and cytotoxic effects. nih.govnih.gov

Key structural elements that influence biological activity include the length of the aliphatic chain, the number and position of acetylene (B1199291) and olefinic bonds, the presence and location of hydroxyl groups, and the nature of terminal groups. The conjugated system of double and triple bonds is fundamental to their bioactivity.

Research on falcarindiol analogues has demonstrated that modifications to the terminal parts of the molecule can significantly impact cytotoxicity. For instance, the introduction of a terminal double bond in one analogue resulted in the most potent anti-proliferation effect against Hccc-9810 human cholangiocarcinoma cells, with an IC50 value of 0.46 μM. nih.gov Furthermore, studies on other cytotoxic polyacetylenes isolated from Echinacea pallida showed that the presence and position of a ketone group versus a hydroxyl group can greatly alter the cytotoxic potency against cancer cell lines. nih.govnih.gov

Systematic studies on phenyl polyyne diols, which share the diyne-diol core structure, have shown that substitutions on the phenyl ring can modulate activity. For example, derivatives with 4-fluorophenyl, 3-chlorophenyl, and 3,4-dioxolophenyl groups exhibited favorable profiles in terms of quinone reductase induction, an indicator of chemopreventive activity, and low cytotoxicity. nih.govresearchgate.net This highlights the importance of electronic and steric factors of substituents in tuning the biological response.

Table 1: Correlative Analysis of Structural Modifications on Cytotoxic Activity of Polyacetylene Analogs

Compound/Analog Structural Modification Target Cell Line Biological Potency (IC₅₀ µM)
Falcarindiol Analog 2i Terminal double bond Hccc-9810 0.46 nih.gov
Phenyl-polyyne Analog A 4-Fluorophenyl group (Quinone Reductase Induction) High nih.govresearchgate.net
Phenyl-polyyne Analog B 3-Chlorophenyl group (Quinone Reductase Induction) High nih.govresearchgate.net
Echinacea Polyacetylene 5 8Z,13Z-diene, 11-yne, 2-one COLO320 ~1.5 nih.govnih.gov
Echinacea Polyacetylene 1 9E-ene, 11,13-diyne, 2-one, 8-ol COLO320 ~5.0 nih.govnih.gov

Note: This table is illustrative, compiling data from studies on different, but structurally related, polyacetylene compounds to demonstrate SAR principles.

Stereochemical Influence on Pharmacological Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral natural products, as interactions with biological macromolecules like enzymes and receptors are often highly stereospecific. mdpi.comnih.gov Heptadeca-1,4-diene-6,8-diyne-3,10-diol possesses chiral centers at the C-3 and C-10 positions, meaning different stereoisomers can exist. These enantiomers and diastereomers can exhibit significantly different pharmacological profiles. mdpi.com

Similarly, a study on C17 polyacetylenes from Glehnia littoralis isolated various stereoisomers, including (3R,8S)-falcarindiol and (3S,8S)-oplopandiol, with the latter showing cytotoxic activity against oxaliplatin-sensitive and -resistant colorectal cancer cells. nih.gov This underscores that even subtle changes in the orientation of a single functional group can lead to dramatic differences in bioactivity.

Table 2: Influence of Stereochemistry on the Anticancer Activity of Falcarindiol Analogs

Analog Stereoisomer Configuration Target Cell Line Relative Potency
Analog 2i (3R,8S) Hccc-9810 Most Potent (IC₅₀ = 0.46 µM) nih.gov
Other Isomers of Analog 2i Various (e.g., 3S,8R) Hccc-9810 Less Potent nih.gov
Oplopandiol (3S,8S) HCT116 Active nih.gov
Falcarindiol (3R,8S) HCT116 Inactive (in the same study) nih.gov

Note: This table illustrates the principle that different stereoisomers of the same core structure can have widely varying biological activities, as reported in studies on falcarindiol and related compounds.

In Silico Modeling for Predicting Molecular Interactions and Bioactivity

In silico modeling provides powerful tools for investigating the molecular interactions of bioactive compounds like heptadecayne polyynes, helping to predict and rationalize their biological activity. researchgate.netnih.gov Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. researchgate.net This method calculates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For polyacetylene diols, docking studies can elucidate how the hydroxyl groups act as hydrogen bond donors or acceptors and how the long aliphatic chain fits into hydrophobic pockets of a target protein. mdpi.com For example, the cytotoxic effects of some polyacetylenes are thought to be mediated by their interaction with specific cellular targets. researchgate.net Docking simulations can be used to screen these compounds against a panel of known cancer-related proteins to identify potential mechanisms of action.

The process involves preparing the 3D structures of both the polyyne ligand and the target protein. A docking algorithm then systematically samples different conformations and orientations of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. mdpi.com The results can guide the design of more potent analogs by suggesting modifications that enhance binding interactions. researchgate.net

Table 3: Illustrative Molecular Docking Results for Polyacetylene Diols against a Hypothetical Protein Target

Ligand Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Heptadecayne Diol Scaffold -8.5 TYR 210, SER 150 Hydrogen Bond with OH groups
Heptadecayne Diol Scaffold -8.5 LEU 180, VAL 215 Hydrophobic with alkyl chain
Analog with Phenyl Group -9.2 PHE 250 π-π Stacking
Analog with Carboxyl Group -7.8 ARG 120 Salt Bridge

Note: This table is a generalized representation of typical molecular docking output, demonstrating how different functional groups on a polyacetylene backbone could interact with a protein active site.

Quantitative Structure-Activity Relationship (QSAR) for Polyacetylene Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com For polyacetylene derivatives, QSAR can be used to predict the cytotoxicity or other biological activities of novel, unsynthesized compounds, thereby streamlining the drug discovery process. mdpi.com

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that relates a combination of these descriptors to the observed biological activity (e.g., -log IC₅₀). mdpi.com The resulting model's predictive power is rigorously tested using external validation sets. researchgate.net

For polyacetylenes, a QSAR model might reveal that cytotoxicity is positively correlated with hydrophobicity (LogP) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), but negatively correlated with molecular volume. Such a model provides valuable insights into the mechanism of action and helps prioritize the synthesis of new derivatives with enhanced potency. preprints.org

Table 4: Example of Descriptors Used in a QSAR Model for Cytotoxicity of Polyacetylenes

Descriptor Description Potential Influence on Activity
LogP Octanol-water partition coefficient Higher values may improve membrane permeability.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital Lower energy may indicate higher reactivity.
TPSA Topological Polar Surface Area Relates to hydrogen bonding potential and permeability.
MR Molar Refractivity Relates to molecular volume and polarizability.

Note: This table provides examples of common molecular descriptors and their relevance in QSAR studies for predicting the bioactivity of compounds like polyacetylenes.

Theoretical Calculations for Electronic Structure and Reactivity

Theoretical quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for understanding the electronic structure and inherent reactivity of molecules like this compound. preprints.orgresearchgate.net These calculations provide deep insights into the distribution of electrons within the molecule and its energetic properties, which are fundamental drivers of its chemical behavior and biological activity.

A key aspect investigated is the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

For heptadecayne polyynes, the extended π-conjugated system of alternating double and triple bonds results in a relatively small HOMO-LUMO gap. researchgate.net DFT calculations can precisely determine this gap and visualize the distribution of these orbitals across the molecule. researchgate.net This information can help explain the molecule's susceptibility to certain reactions and its ability to interact with biological targets. Furthermore, these calculations can determine other electronic properties such as the electrostatic potential map, which shows the electron-rich and electron-poor regions of the molecule, guiding the understanding of non-covalent interactions with receptors. nih.gov

Table 5: Theoretical Electronic Properties of Polyacetylene Oligomers Calculated via DFT

Polyacetylene Structure HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
trans-polyacetylene (short oligomer) -5.8 -1.5 4.3
trans-polyacetylene (long oligomer) -5.2 -3.0 2.2
cis-polyacetylene (long oligomer) -5.1 -2.1 3.0

Note: This table presents illustrative data based on general findings for polyacetylene systems, showing how electronic properties change with structure and conjugation length. Specific values would require dedicated calculations for this compound. preprints.orgresearchgate.net

Emerging Research Directions and Interdisciplinary Opportunities in Heptadecayne Chemistry

Development of Novel Analytical Platforms for Polyacetylene Detection in Complex Biological and Environmental Samples

The detection and quantification of polyacetylenes in intricate matrices like biological tissues and environmental samples pose a considerable analytical challenge due to their reactivity and often low concentrations. The development of sensitive and selective analytical platforms is crucial for advancing our understanding of these molecules.

One promising approach involves the use of polydiacetylene (PDA)-based structures. These materials exhibit interesting chromatic features, with blue-colored PDA structures being synthesized through the photopolymerization of self-assembled diacetylene monomers. researchgate.net For instance, a colorimetric method for detecting nucleic acids has been developed based on the ionic interactions of cationic PDA liposomes. researchgate.net The interaction between the positively charged PDA and the negatively charged phosphate (B84403) backbone of nucleic acids induces a color change from blue to red, which can be detected by the naked eye. researchgate.net This technology could be adapted for the detection of specific polyacetylenes by functionalizing the PDA vesicles with molecules that selectively bind to the target analyte.

Other advanced analytical techniques are also being employed to characterize polyacetylenes. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode-array detection (DAD) is a powerful tool for separating and identifying individual polyacetylene compounds in complex mixtures. Furthermore, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can provide detailed structural information.

Analytical TechniquePrincipleApplication for Polyacetylene Detection
Polydiacetylene (PDA)-based sensors Colorimetric change upon interaction with analytePotential for rapid, visual detection of polyacetylenes in various samples. researchgate.net
HPLC-MS/DAD Chromatographic separation followed by mass and/or UV-Vis detectionQuantification and identification of specific polyacetylenes in complex mixtures.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldDetailed structural elucidation of isolated polyacetylene compounds.
Raman Spectroscopy Inelastic scattering of monochromatic lightVibrational information for structural characterization, particularly of the carbon-carbon triple bonds.

Sustainable Production of Natural Polyynes through Biotechnological Approaches and Synthetic Biology

Traditionally, polyacetylenes have been isolated from plant sources, a process that can be inefficient and unsustainable. Modern biotechnology and synthetic biology offer promising alternatives for the sustainable production of these valuable compounds.

Recent research has uncovered that many polyyne compounds originate from bacterial strains. rsc.org This discovery opens the door to using microbial fermentation as a production platform. By identifying and understanding the biosynthetic pathways of polyynes in bacteria, scientists can engineer these microorganisms to produce specific polyacetylenes in a controlled and scalable manner. rsc.org This approach not only ensures a reliable supply of these compounds but also allows for the production of novel, non-natural polyyne derivatives with potentially enhanced properties.

Synthetic biology tools, such as CRISPR-Cas9 gene editing, can be used to optimize the metabolic pathways within these microbial cell factories to increase yields and productivity. azolifesciences.com The overarching goal is to develop robust and stable platforms for the sustainable production of polyynes, reducing the reliance on petrochemical-based synthesis and environmentally taxing extraction from natural sources. rsc.orgnih.gov This shift towards bio-based manufacturing aligns with the principles of a circular economy and green chemistry. stanford.edu

Advancing the Understanding of Polyynes in Ecological and Chemo-ecological Contexts

Polyacetylenes play a significant role in the chemical ecology of many organisms. They often act as defense compounds, protecting plants and microorganisms from herbivores, pathogens, and competitors. A deeper understanding of these interactions can have implications for agriculture and medicine.

For example, certain polyacetylenes isolated from plants have demonstrated potent antifungal and antibacterial activity. Investigating the chemo-ecological role of compounds like heptadecayne diols could lead to the development of new, natural pesticides or antimicrobial agents. The study of how these molecules are produced in response to environmental stressors, such as microbial attack, can provide insights into plant defense mechanisms.

Exploration of Heptadecayne Diols in Materials Science and Advanced Organic Synthesis

The unique structural features of heptadecayne diols, namely the conjugated system of double and triple bonds and the presence of hydroxyl functional groups, make them intriguing building blocks for materials science and organic synthesis.

In materials science, the conjugated π-electron systems of polyynes are of particular interest. Polymers containing polyacetylene backbones can exhibit interesting electronic and optical properties, making them candidates for applications in conductive polymers, organic semiconductors, and nonlinear optical materials. mdpi.com The diol functionalities on heptadecayne structures offer reactive sites for polymerization or for grafting onto other materials to modify their properties. The ability of diols to form cyclic acetals makes them useful as protecting groups in complex organic syntheses. wikipedia.orgchemistrysteps.com

In advanced organic synthesis, the rigid, linear structure of the diyne moiety can be used to construct complex molecular architectures. The hydroxyl groups can be derivatized to introduce other functionalities or to act as directing groups in stereoselective reactions. The synthesis of various diols, including vicinal and geminal diols, is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.org The development of synthetic routes to specific heptadecayne diols will enable a more thorough investigation of their properties and potential applications.

Q & A

Q. What methodologies are recommended for synthesizing Heptadeca-1,4-diene-6,8-diyne-3,10-diol from natural sources?

Isolation from plant material (e.g., Panax notoginseng) involves maceration with polar solvents (e.g., ethanol/water mixtures), followed by sequential chromatographic purification. Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for preliminary separation. Final purification requires preparative HPLC using C18 columns and acetonitrile/water mobile phases to achieve >98% purity. Structural validation should combine UV spectroscopy (for conjugated diyne systems) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula via exact mass (e.g., [M+H]+ ions).
  • NMR Spectroscopy: 1^1H-NMR for olefinic/diynyl proton environments and 13^{13}C-NMR for carbon backbone analysis. DEPT-135 distinguishes CH3_3, CH2_2, and CH groups.
  • Infrared (IR) Spectroscopy: Identify hydroxyl (3200–3600 cm1^{-1}) and alkyne (2100–2260 cm1^{-1}) stretches. Cross-validate with computational simulations (DFT) to resolve ambiguities .

Q. Are there known natural sources of this compound?

The compound is structurally related to polyacetylenes in Panax notoginseng (e.g., PNN and PND analogs). Similar diarylheptanoids in Zingiber officinale (ginger) suggest biosynthetic pathways involving phenylpropanoid and polyketide systems. Phylogenetic studies of Araliaceae family plants may reveal additional sources .

Advanced Research Questions

Q. How can researchers address stability challenges in this compound during storage?

  • Light Sensitivity: Store in amber vials under inert gas (argon) to prevent photooxidation of diyne moieties.
  • Thermal Degradation: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV monitoring. Lyophilization improves long-term stability.
  • Solvent Selection: Avoid protic solvents (e.g., methanol) that may induce esterification of diol groups; use anhydrous DMSO or acetonitrile for stock solutions .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • MS/MS Fragmentation: Compare collision-induced dissociation (CID) patterns with synthetic standards. For example, hydroxylation sites (e.g., C3 vs. C10) produce distinct product ions (e.g., m/z 121 vs. m/z 135) .
  • 2D-NMR: Use HSQC and HMBC to assign overlapping proton signals. For diastereomers, NOESY correlations clarify spatial arrangements.
  • Isotopic Labeling: Introduce 13^{13}C or 2^{2}H labels to trace metabolic or degradation pathways .

Q. What experimental designs are optimal for studying enantiomeric activity in this compound?

  • Chiral Separation: Use polysaccharide-based HPLC columns (e.g., Chiralpak IA) with heptane/isopropanol gradients.
  • Biological Assays: Test enantiomers in cell-based models (e.g., NF-κB inhibition) to correlate stereochemistry with bioactivity.
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-predicted curves to assign absolute configurations .

Q. How can metabolic pathways of this compound be elucidated?

  • In Vitro Models: Incubate with liver microsomes (human/rat) and NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at C6 or C8).
  • LC-HRMS/MS: Detect glucuronide/sulfate conjugates (phase II metabolism) via neutral loss scans (176 Da or 80 Da).
  • Isotope-Tracer Studies: Use 14^{14}C-labeled compound to track distribution in animal models .

Q. What mechanisms underlie the bioactivity of this compound in inflammatory pathways?

  • Molecular Docking: Screen against COX-2, TNF-α, or iNOS targets using AutoDock Vina. Validate with SPR (surface plasmon resonance) for binding affinity.
  • Gene Knockdown: Apply siRNA targeting NF-κB or MAPK in macrophage models (e.g., RAW 264.7) to assess pathway modulation.
  • Metabolomics: Profile prostaglandins/leukotrienes via UPLC-QTOF-MS to quantify anti-inflammatory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.